6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. The presence of a fluorine atom and a methyl group on the triazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with fluorinated reagents under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is controlled to optimize the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring, offering different biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Features a pyrimidine ring, used in various medicinal chemistry applications .
Uniqueness
6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3 |
InChI Key |
TYTSZQNSACIYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NN=CN12)F |
Origin of Product |
United States |
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